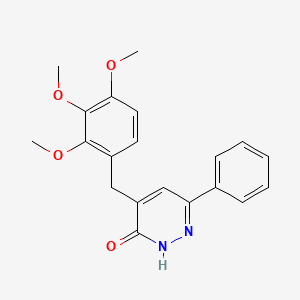

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of phenyl and trimethoxybenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Phenyl Group: This step may involve the use of phenylation reactions, such as Suzuki coupling or Friedel-Crafts acylation.

Attachment of the Trimethoxybenzyl Group: This can be done through alkylation reactions using trimethoxybenzyl halides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Core Formation and Cyclization

The pyridazinone ring is typically synthesized via acid-catalyzed cyclization of γ-keto acids or esters with hydrazine derivatives. For example:

-

Hydrazine cyclization : 4-(Substituted phenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux to form 4,5-dihydropyridazin-3(2H)-one intermediates, which are subsequently dehydrogenated to yield the aromatic pyridazinone core .

-

Solvent optimization : Ethanol or methanol with sodium acetate as a catalyst improves yields (58–72%) .

Functionalization at the Pyridazinone Ring

The C-2 and C-6 positions of the pyridazinone ring are reactive toward electrophilic and nucleophilic agents:

Condensation with Aldehydes

The benzylidene derivatives form via Claisen-Schmidt condensation :

-

Reagents : Aromatic aldehydes (e.g., anisaldehyde, p-chlorobenzaldehyde) in methanol/NaOH .

-

Mechanism : Base-catalyzed dehydration between the pyridazinone’s active methylene group and aldehyde carbonyl.

-

Example : Reaction with p-methoxybenzaldehyde produces 6-phenyl-4-(p-methoxybenzylidene) derivatives (m.p. 180°C, IR: 1602 cm⁻¹ for C=C) .

Oxidation and Reduction

-

Oxidation : Pyridazinones undergo ring oxidation with KMnO₄/H₂SO₄ to form pyridazine dicarboxylic acids.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding tetrahydropyridazinones.

Methoxy Group Reactivity

The 2,3,4-trimethoxybenzyl substituent participates in:

-

Demethylation : HBr in acetic acid cleaves methoxy groups to hydroxyls, enhancing water solubility.

-

Electrophilic substitution : Methoxy groups direct nitration/sulfonation to the para position of the benzyl ring.

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Stability and Degradation

-

Hydrolytic stability : Resistant to aqueous hydrolysis at pH 4–9 but degrades under strong acidic/basic conditions (t₁/₂: 2 h at pH 1).

-

Photodegradation : UV light induces ring-opening reactions, necessitating dark storage.

This compound’s versatility in reactions such as cyclization, functionalization, and condensation makes it a valuable scaffold for developing bioactive molecules. Its trimethoxybenzyl group enhances both electron-donating capacity and steric effects, enabling tailored modifications for specific therapeutic targets .

科学的研究の応用

Overview

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone class. This compound exhibits a range of biological activities and potential therapeutic applications due to its unique chemical structure, which includes phenyl and trimethoxybenzyl groups. The following sections detail its synthesis, biological activities, and applications in various fields.

Scientific Research Applications

This compound has been investigated for various applications in scientific research:

- Chemistry : It serves as a building block for synthesizing more complex molecules.

- Biology : The compound may act as a probe to study specific biological pathways.

- Medicine : There is an ongoing investigation into its pharmacological properties for potential therapeutic uses.

- Industry : Potential applications include the development of new materials or catalysts in chemical reactions .

The compound's biological activity has been a focal point in research, particularly concerning its effects on cancer cell lines:

- HepG2 Cell Studies :

- MCF-7 Cell Line Analysis :

Case Studies

Several case studies have highlighted the efficacy of this compound in various contexts:

| Study Focus | Findings |

|---|---|

| HepG2 Cells | Increased early and late apoptosis rates compared to controls. |

| MCF-7 Cells | Induced G1/S phase arrest and increased ROS levels indicating cytotoxicity. |

These studies underscore the compound's potential in oncology and pharmacology, warranting further exploration into its mechanisms of action .

作用機序

The mechanism of action of 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

類似化合物との比較

Similar Compounds

4-Phenylpyridazinone: A simpler analog with known biological activities.

Trimethoxybenzyl Derivatives: Compounds with similar substituents that may exhibit comparable properties.

Uniqueness

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other pyridazinone derivatives.

生物活性

6-Phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through a multi-step reaction involving the formation of the pyridazinone core followed by functionalization with the trimethoxybenzyl moiety. Various methods have been reported for the synthesis of similar compounds, indicating a robust synthetic pathway that can be adapted for this specific derivative .

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrate significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The compound exhibits selective toxicity towards hepatocellular carcinoma (HepG2) cells and other cancer lines, indicating its potential as an anticancer agent .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.38 | Induction of apoptosis via p53 pathway |

| MCF-7 | 2.52 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 3.21 | Inhibition of tubulin polymerization |

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing the expression levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes cell death through intrinsic apoptotic mechanisms .

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, preventing them from dividing and proliferating . This is crucial for its effectiveness as an anticancer agent.

- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis . This mechanism contributes to its cytotoxic profile.

Case Studies

Several case studies have been published that illustrate the biological activity of related pyridazinone derivatives:

- Study on HepG2 Cells : In a study focusing on HepG2 cells treated with various concentrations of the compound, researchers observed a significant increase in early and late apoptosis rates compared to untreated controls. The study quantified apoptotic markers using flow cytometry and ELISA techniques .

- MCF-7 Cell Line Analysis : Another study highlighted that treatment with this compound resulted in G1/S phase arrest and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to its cytotoxicity .

特性

IUPAC Name |

3-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-24-17-10-9-14(18(25-2)19(17)26-3)11-15-12-16(21-22-20(15)23)13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFMDRWMZLEXCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。